molecular formula C8H14O2S2 B1675560 Lipoic acid CAS No. 1200-22-2

Lipoic acid

Cat. No.: B1675560
CAS No.: 1200-22-2
M. Wt: 206.3 g/mol
InChI Key: AGBQKNBQESQNJD-SSDOTTSWSA-N
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Mechanism of Action

Target of Action

Lipoic acid, also known as α-lipoic acid, is a naturally occurring compound that plays a crucial role in various biochemical reactions . It primarily targets Histone Deacetylases (HDACs) , specifically HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10 . These enzymes are involved in the regulation of gene expression and play a significant role in cellular functions .

Mode of Action

This compound interacts with its targets, the HDACs, by inhibiting their activity . This inhibition leads to the hyperacetylation of HDAC substrates . This compound is also involved in oxidative decarboxylations of keto acids . It exists as two enantiomers, the R-enantiomer and the S-enantiomer . The R-enantiomer is the naturally occurring form and is the one that inhibits HDACs at physiologically relevant concentrations .

Biochemical Pathways

This compound is involved in central metabolic pathways and is essential for aerobic metabolism . It acts as a cofactor for several enzymes, including the pyruvate dehydrogenase complex, which is critical to the citric acid cycle . It also plays a role in the glycine cleavage system, which regulates glycine concentrations .

Pharmacokinetics

This compound exhibits a bioavailability of approximately 30% when taken orally . Intravenous delivery of this compound guarantees direct absorption into the bloodstream, bypassing the gastrointestinal tract, which enhances the compound’s bioavailability and potency .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its antioxidant properties . It has the ability to scavenge and inactivate free radicals, reducing oxidative stress . This antioxidant activity protects cells and tissues from oxidative damage, which is particularly beneficial in conditions such as neurodegenerative disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the sulfur atoms within the α-lipoic acid ring play a crucial role in exerting antioxidant activity . The oxidized form (α-lipoic acid, ALA) and its reduced derivative (dihydrothis compound, DHLA) function as a potent redox couple, participating in different aspects of the antioxidant defense system . Furthermore, metabolites like DHLA, bisnorthis compound, and tetranorthis compound may contribute to the antioxidant effect of this compound in vivo .

Biochemical Analysis

Biochemical Properties

Lipoic acid plays a crucial role in biochemical reactions, particularly in oxidative decarboxylation processes. It acts as a cofactor for five key enzyme complexes: pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, the glycine cleavage system, branched-chain alpha-keto acid dehydrogenase, and alpha-oxo (keto)adipate dehydrogenase . These enzymes are essential for the citric acid cycle and energy production. This compound interacts with these enzymes by forming a covalent bond with lysine residues, facilitating the transfer of acyl groups and enabling the catalytic activity of the enzyme complexes .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It is known for its antioxidant properties, which help scavenge reactive oxygen species and regenerate other antioxidants such as glutathione, vitamin C, and vitamin E . This compound influences cell signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of nuclear factor-kappa B (NF-κB), which play roles in cellular metabolism and inflammation . Additionally, this compound has been shown to modulate gene expression by affecting the activity of transcription factors and histone deacetylases, thereby influencing cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a coenzyme in the mitochondrial enzyme complexes, facilitating the oxidative decarboxylation of alpha-keto acids . This compound also functions as an antioxidant by directly scavenging reactive oxygen species and regenerating other antioxidants . Furthermore, this compound can chelate metal ions, reducing their availability for catalyzing oxidative reactions . It also modulates the activity of various signaling pathways, including AMPK and NF-κB, by influencing the phosphorylation and activation of key proteins involved in these pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. This compound is relatively stable under physiological conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that this compound supplementation can improve mitochondrial function and reduce oxidative stress in aging models . In vitro and in vivo studies have demonstrated that this compound can enhance cellular antioxidant capacity and protect against oxidative damage over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can improve metabolic parameters, enhance antioxidant defenses, and reduce inflammation . High doses of this compound may lead to adverse effects, including gastrointestinal disturbances and potential toxicity . The optimal dosage of this compound for therapeutic purposes depends on the specific condition being treated and the animal model used .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to energy production and redox regulation. It acts as a cofactor for enzyme complexes in the citric acid cycle, facilitating the conversion of pyruvate and alpha-ketoglutarate into acetyl-CoA and succinyl-CoA, respectively . This compound also participates in the glycine cleavage system, which regulates glycine levels and contributes to one-carbon metabolism . Additionally, this compound influences the redox state of cells by modulating the levels of reduced and oxidized glutathione .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can enter cells via specific transporters and undergo intracellular reduction to dihydrothis compound, which is the active form of the compound . This compound and its reduced form can bind to proteins and enzymes, facilitating their transport and distribution within the cell . The compound is also known to accumulate in mitochondria, where it exerts its primary biochemical effects .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it functions as a cofactor for mitochondrial enzyme complexes . It is targeted to the mitochondria through specific targeting signals and post-translational modifications that direct its localization . The subcellular localization of this compound is crucial for its role in energy metabolism and redox regulation, as it ensures the compound is available at the site of its primary biochemical activities .

Properties

IUPAC Name

5-[(3R)-dithiolan-3-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBQKNBQESQNJD-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSS[C@@H]1CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152651
Record name (R)-Lipoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-Lipoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001451
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Lipoic acid
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Mechanism of Action

Lipoic Acid is generally involved in oxidative decarboxylations of keto acids and is presented as a growth factor for some organisms. Lipoic acid exists as two enantiomers, the R-enantiomer and the S-enantiomer. Normally only the R-enantiomer of an amino acid is biologically active, but for lipoic acid the S-enantiomer assists in the reduction of the R-enantiomer when a racemic mixture is given. Some recent studies have suggested that the S-enantiomer in fact has an inhibiting effect on the R-enantiomer, reducing its biological activity substantially and actually adding to oxidative stress rather than reducing it. Furthermore, the S-enantiomer has been found to reduce the expression of GLUT-4s in cells, responsible for glucose uptake, and hence reduce insulin sensitivity.
Record name Lipoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00166
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CAS No.

1200-22-2
Record name α-Lipoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1200-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Lipoic acid
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Record name Lipoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00166
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Record name (R)-Lipoic acid
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Record name 5-[(3R)-1,2-dithiolan-3-yl]pentanoic acid
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Record name Arlipoic acid
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Record name (R)-Lipoic acid
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Melting Point

60.5 °C
Record name Lipoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00166
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-Lipoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001451
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

8.0 grams (0.038 mole) of 6,8-dimercapto octanoic acid were added to 1.54 grams (0.038 mole) of sodium hydroxide in 90 ml of water and the solution formed adjusted to pH 9 with dilute aqueous sodium hydroxide. The solution was extracted twice, each time with 30 ml of methyl tertiary butyl ether, the aqueous solution separated off and the residual ether removed in a vacuum. The solution was diluted with 200 ml of water, 7 mg of iron (III) sulfate added and oxygen led in with stirring at room temperture. After 2.5 hours the reaction solution had reached a pH of 12.4, the supply of oxygen was ended and the precipitated iron salt filtered off. The clear yellow solution was acidified with 10% hydrochloric acid at 5° C., to 10° C., further stirred for 1 hour at pH 1 and the precipitated crude product filtered off. The precipitate was washed with water, dried in a vacuum and recrystallized from ethyl acetate/hexane. After drying there were obtained 5.9 grams (75% of theory) of 1,2-dithiolane-3-pentanoic acid as yellow crystals having a melting point of 61° C. to 62° C.
Quantity
8 g
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reactant
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1.54 g
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90 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Diisopropylethylamine (DIPEA) (anhydrous, 4.3 ml, 24.2 mmol) was added to a solution of EDC.HCl (604 mg, 3.15 mmol) in dichloromethane (15 ml) and stirred for 10 minutes. N-hydroxysuccinimide (390 mg, 3.39 mmol) was added followed by DL-lipoic acid (500 mg, 2.43 mmol). The reaction mixture was stirred in an ice bath for half an hour and then slowly continued overnight under room temperature. The reaction mixture was washed with HCl (5% v/v, 25 ml×2) and water (50 ml×3). The organic layer was dried over Na2SO4, filtered and concentrated. The crude residue was purified by silica gel column chromatography (ethylacetate/hexane=2:1) (618 mg, 85%); 1H-NMR (CDCl3) 1.62-1.98 (7H, m), 2.29-2.47 (1H, m), 2.69 (2H, t, J=7.4), 3.02 (4H, s, succinimidyl CH2×2), 3.21-3.28 (2H, m), 3.60-3.65 (1H, m); ESI-MS m/z calcd for C12H17NO4S2: 303.2518. found: 304.1861 [M+1].
Quantity
4.3 mL
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604 mg
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15 mL
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390 mg
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500 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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